molecular formula C7H7F2N B1603257 2,6-Difluoro-4-methylaniline CAS No. 1379028-84-8

2,6-Difluoro-4-methylaniline

Cat. No. B1603257
M. Wt: 143.13 g/mol
InChI Key: GKJBNEFMCNLWEN-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-methylaniline is a chemical compound with the CAS Number: 1379028-84-8. It has a molecular weight of 143.14 and its IUPAC name is 2,6-difluoro-4-methylaniline . The physical form of this compound is liquid .


Molecular Structure Analysis

The InChI code for 2,6-Difluoro-4-methylaniline is 1S/C7H7F2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

2,6-Difluoro-4-methylaniline is a liquid at room temperature . It has a molecular weight of 143.14 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Synthesis of Novel Compounds

2,6-Difluoro-4-methylaniline can be a precursor in the synthesis of complex organic molecules. For example, it may contribute to the synthesis of trifluoromethylated analogues of dihydroorotic acid, showing the versatility of fluorinated compounds in creating molecules with potential biological activity or unique physical properties (Sukach et al., 2015).

Spectroscopic Analysis and Molecular Structure

Spectroscopic techniques like FT-IR and FT-Raman have been used to analyze the molecular structure and vibrational modes of compounds similar to 2,6-Difluoro-4-methylaniline. Such studies provide insights into the electronic and structural characteristics of fluorinated anilines, which are essential for understanding their reactivity and interactions with other molecules (Arjunan & Mohan, 2009).

Optical and Electronic Properties

Fluorinated compounds like 2,6-Difluoro-4-methylaniline can exhibit unique optical and electronic properties, making them of interest in materials science. For instance, fluorescent acridinyl dyes derived from similar fluorinated anilines have been applied for the highly sensitive optical determination of low-level water in organic solvents, demonstrating the utility of such compounds in analytical chemistry (Citterio et al., 2001).

Environmental and Toxicological Studies

Research into the metabolic pathways of microbial degradation of chloroacetanilide herbicides led to the identification of 2-methyl-6-ethylaniline as a key intermediate. This study highlights the environmental relevance of understanding the breakdown and toxicity of chemically related compounds, contributing to the assessment of their environmental impact and facilitating the development of strategies for pollution mitigation (Dong et al., 2015).

Material Science Applications

The introduction of fluorinated groups into organic molecules can significantly alter their physical and chemical properties, making them suitable for various applications in material science. For example, fluorine substitution has been explored for enhancing the properties of thin-film composite membranes used in nanofiltration, demonstrating the potential of fluorinated compounds like 2,6-Difluoro-4-methylaniline in improving water treatment technologies (Liu et al., 2012).

Safety And Hazards

2,6-Difluoro-4-methylaniline is considered hazardous. It is a combustible liquid and can cause skin irritation, serious eye irritation, and respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding ingestion and inhalation, not getting it in eyes, on skin, or on clothing, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

2,6-difluoro-4-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-2-5(8)7(10)6(9)3-4/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJBNEFMCNLWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00612167
Record name 2,6-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Difluoro-4-methylaniline

CAS RN

1379028-84-8
Record name 2,6-Difluoro-4-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00612167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
L Agnetta, M Bermudez, F Riefolo… - Journal of Medicinal …, 2019 - ACS Publications
Red-shifted azobenzene scaffolds have emerged as useful molecular photoswitches to expand potential applications of photopharmacological tool compounds. As one of them, tetra-…
Number of citations: 40 pubs.acs.org
N Xi, X Sun, M Li, M Sun, MA Xi, Z Zhan… - The Journal of …, 2018 - ACS Publications
We designed and synthesized N-phenyl γ-lactam derivatives possessing two covalently identical ortho-F nuclei on the N-phenyl group. The F nuclei sited in different chemical …
Number of citations: 9 pubs.acs.org
F Riefolo - 2020 - diposit.ub.edu
[eng] Modern medical treatments are largely based on the ability of pharmacological drugs to interact with a molecular target in the human body (eg, receptors) in order to evoke a …
Number of citations: 4 diposit.ub.edu

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